molecular formula C7H10O B14629823 2,4-Dimethylpenta-1,3-dien-1-one CAS No. 55701-65-0

2,4-Dimethylpenta-1,3-dien-1-one

Cat. No.: B14629823
CAS No.: 55701-65-0
M. Wt: 110.15 g/mol
InChI Key: RDBCUDJXIBPVGN-UHFFFAOYSA-N
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Description

2,4-Dimethylpenta-1,3-dien-1-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene, meaning it has alternating double bonds, which contributes to its unique chemical properties. This compound is also known by other names such as 2,4-dimethyl-1,3-pentadiene-1-one and 2,4-dimethyl-1,3-pentadienone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpenta-1,3-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the conjugated diene structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpenta-1,3-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products:

Scientific Research Applications

2,4-Dimethylpenta-1,3-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of 2,4-Dimethylpenta-1,3-dien-1-one involves its interaction with molecular targets through its conjugated diene structure. This allows for various types of chemical reactions, including electrophilic addition and cycloaddition reactions. The compound’s reactivity is influenced by the delocalization of electrons in the conjugated system, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethylpenta-1,3-dien-1-one is unique due to its conjugated diene structure combined with a carbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

55701-65-0

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-6(2)4-7(3)5-8/h4H,1-3H3

InChI Key

RDBCUDJXIBPVGN-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C=O)C)C

Origin of Product

United States

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